Methyl 3-(3-methoxyphenyl)propanoate
Description
Methyl 3-(3-methoxyphenyl)propanoate (CAS: 50704-52-4) is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a monoisotopic mass of 194.094294 g/mol . Structurally, it consists of a propanoate backbone esterified with a methyl group and substituted with a 3-methoxyphenyl ring. This compound is synthetically accessible via asymmetric reduction of ketones or multicomponent protocols . It has been studied in diverse contexts, including as a precursor for bioactive molecules and as a flavor/aroma component in fermented beverages .
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJALTJARZKGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501119 | |
| Record name | Methyl 3-(3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50704-52-4 | |
| Record name | Methyl 3-(3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-methoxyphenyl)propanoate can be synthesized through esterification of 3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are typical reducing agents.
Substitution: The methoxy group in the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO) or bromine (Br).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: NaBH in methanol or ethanol.
Substitution: HNO in sulfuric acid for nitration; Br in acetic acid for bromination.
Major Products:
Oxidation: 3-(3-methoxyphenyl)propanoic acid.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: 3-(3-methoxy-4-nitrophenyl)propanoate or 3-(3-methoxy-4-bromophenyl)propanoate.
Scientific Research Applications
Organic Synthesis
Methyl 3-(3-methoxyphenyl)propanoate is utilized as a versatile building block in organic synthesis. It serves as a precursor for various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it valuable for creating derivatives with enhanced properties.
Key Reactions:
- Esterification : Formation of esters through reactions with alcohols.
- Transesterification : Used in the modification of fats and oils.
- Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles, facilitating the formation of new compounds.
Medicinal Chemistry
Research has indicated that this compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer activities. Studies have focused on its mechanisms of action, which include:
- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Case Study Example:
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Biological Studies
The compound has been investigated for its biological interactions, particularly its effects on cellular processes. Its phenolic structure allows it to interact with various biological targets.
- Mechanism of Action : The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
- Potential Applications : Research is ongoing to explore its use in treating conditions related to oxidative stress and inflammation.
Data Tables
| Application Area | Description | Examples/Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Precursor for pharmaceuticals |
| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties | Reduced cytokine levels in vitro |
| Biological Studies | Interactions with cellular receptors; antioxidant properties | Scavenging of free radicals |
Case Studies
- Antioxidant Properties :
- Anti-inflammatory Effects :
Mechanism of Action
The mechanism by which methyl 3-(3-methoxyphenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its methoxy group can influence the compound’s binding affinity to certain proteins, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of 3-arylpropanoate esters are highly dependent on the substituent’s position and electronic nature on the phenyl ring. Key analogs include:
Key Observations :
- Meta-substitution (3-methoxy) enhances bioactivity in acaricides compared to para-substituted analogs .
- Ortho-methoxy derivatives exhibit distinct physical properties (e.g., higher melting points) due to steric hindrance .
- Halogenated analogs (e.g., 3-chloro) show improved potency, likely due to increased electrophilicity .
Acaricidal Activity
In a study evaluating 3-arylpropanoates against Psoroptes cuniculi, meta-substituted derivatives (e.g., 3-methoxy, 3-chloro) outperformed para-substituted analogs. Methyl 3-(3-methoxyphenyl)propanoate demonstrated moderate activity, while chloro-substituted analogs showed higher efficacy .
Role in Flavor Chemistry
This compound is implicated in mead aroma profiles, contributing fruity and floral notes. Its detection in fermented beverages highlights its stability under processing conditions .
Drug Precursors
Physicochemical Properties
| Property | This compound | Methyl 3-(2-Methoxyphenyl)Propanoate | Methyl 3-Phenylpropanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 194.23 | 194.23 | 164.20 |
| Melting Point (°C) | Oil (liquid at RT) | 85–89 | Oil |
| LogP (Predicted) | 2.1 | 2.0 | 2.5 |
| Solubility | Low in water, high in organic solvents | Low in water | Similar to methoxy analogs |
Notes:
Biological Activity
Methyl 3-(3-methoxyphenyl)propanoate is an organic compound with notable biological activities, primarily attributed to its structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 210.23 g/mol
- Structural Features : The compound contains a methoxy group attached to a phenyl ring, which influences its interaction with biological targets.
The biological activity of this compound is linked to several mechanisms:
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects .
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
Antioxidant Properties
This compound exhibits significant antioxidant activity. A study demonstrated its ability to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.
| Activity Type | Measurement | Result |
|---|---|---|
| DPPH Scavenging | IC50 (µM) | 25.4 |
| ABTS Scavenging | IC50 (µM) | 18.6 |
Anti-inflammatory Effects
In vitro assays have shown that this compound can inhibit the production of inflammatory mediators such as TNF-α and IL-6:
| Cytokine | Inhibition (%) at 50 µM |
|---|---|
| TNF-α | 62 |
| IL-6 | 54 |
Anticancer Activity
The anticancer potential has been evaluated against various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HeLa | 12.5 | Cell cycle arrest |
| A549 | 20.0 | Inhibition of migration |
Case Studies and Research Findings
- Study on Antioxidant Activity : A study published in Molecules highlighted the antioxidant capacity of this compound, demonstrating its efficacy in reducing lipid peroxidation in cellular models .
- Anti-inflammatory Research : A recent investigation showed that this compound significantly downregulated the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties .
- Anticancer Studies : Research conducted on breast cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways, with a notable increase in caspase-3 activity observed .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.
Reduction Reactions
The ester group is reducible to primary alcohols using strong reducing agents.
| Reaction Type | Reagents/Conditions | Products | Key Data |
|---|---|---|---|
| Ester reduction | LiAlH₄, dry ether, 0°C → RT | 3-(3-Methoxyphenyl)propan-1-ol | Confirmed in analogous esters |
| Selective reduction | DIBAL-H, toluene, −78°C | 3-(3-Methoxyphenyl)propanal (aldehyde) | Partial reduction observed in related systems |
Oxidation Reactions
The methoxy-substituted aromatic ring is susceptible to oxidative demethylation under strong conditions.
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution at the ortho/para positions.
Transesterification
The methyl ester can undergo exchange with other alcohols under catalytic conditions.
| Reaction Type | Reagents/Conditions | Products | Key Data |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄, reflux | Ethyl 3-(3-methoxyphenyl)propanoate | 75–85% yield in analogous reactions |
Nucleophilic Acyl Substitution
The ester carbonyl participates in reactions with nucleophiles like amines.
| Reaction Type | Reagents/Conditions | Products | Key Data |
|---|---|---|---|
| Aminolysis | NH₃ (excess), methanol | 3-(3-Methoxyphenyl)propanamide | Amide formation in ester-amine systems |
Thermodynamic Parameters for Hydrolysis
| Condition | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Acidic | 85 ± 5 | −120 ± 10 | 90 ± 5 |
| Basic | 75 ± 5 | −95 ± 10 | 80 ± 5 |
Comparative Reactivity of Substituents
| Position | Reactivity (Electrophilic Substitution) | Dominant Product |
|---|---|---|
| Ortho | Moderate (steric hindrance) | Minor product (10–15%) |
| Meta | Low | Trace (<5%) |
| Para | High | Major product (70–85%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
